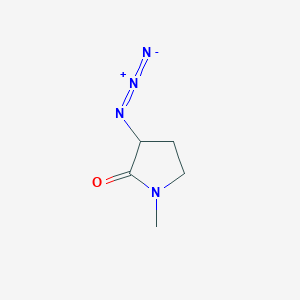

3-Azido-1-methylpyrrolidin-2-one

Overview

Description

3-Azido-1-methylpyrrolidin-2-one is a chemical compound with the formula C5H8N4O and a molecular weight of 140.14 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the first synthesis of 3-azido-1,3-dinitroazetidine (ADNAZ), a potential melt‑cast explosive molecule, was achieved by replacing the gem-dinitro group in TNAZ with a gemazidonitro explosophoric group .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with a methyl group and an azido group attached.

Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, are characterized by their ability to undergo various chemical reactions. The pyrrolidine-2-one scaffold, for instance, is a structural feature recurrent in antitumor agents .

Scientific Research Applications

Synthesis of 3-Amino-2-methylpyrrolidines

3-Azido-1-methylpyrrolidin-2-one is involved in the synthesis of 3-amino-2-methylpyrrolidines, a process that includes reductive ring closure and O-deprotection, followed by ring expansion into 3-bromopyrrolidines and subsequent nucleophilic displacement by azide. This method has been used in the formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Solid-Phase Peptide Synthesis

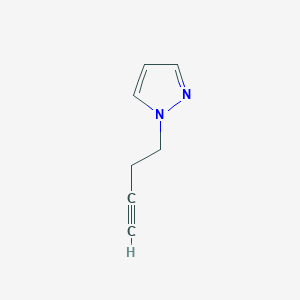

The compound plays a role in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a process crucial in peptide synthesis. This method allows for the incorporation of [1,2,3]-triazoles in peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002).

Magnetic Properties in Chemistry

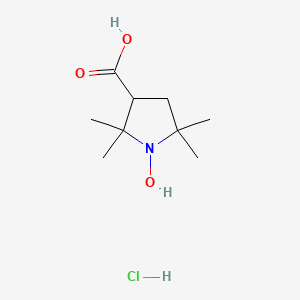

This compound is used in designing chain compounds with alternating ferro- and antiferromagnetic interactions. This is achieved through reactions leading to chains where metal ions are bridged by double end-on and end-to-end azido bridges, as demonstrated in studies involving nickel and manganese (Viau et al., 1997).

Organic Synthesis Applications

The compound is utilized in various bromination reactions of organic compounds (alkenes, alcohols, ketones), oxidation, epoxide ring-opening reactions, and conversions of alkenes to aziridines, highlighting its broad applicability in organic synthesis (Jain & Sain, 2010).

Cancer Treatment Research

In the field of medicinal chemistry, this compound derivatives have been explored for cancer treatment. For instance, the compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a PARP inhibitor, has been developed for cancer treatment, demonstrating potent enzyme and cellular activity (Penning et al., 2009).

Mechanism of Action

While the specific mechanism of action for 3-Azido-1-methylpyrrolidin-2-one is not detailed in the retrieved papers, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

Pyrrolidine derivatives, including 3-Azido-1-methylpyrrolidin-2-one, have garnered attention among scientists due to their potential applications in various fields. They can be used for the future development of novel compounds active against different infections and diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Cellular Effects

The effects of 3-Azido-1-methylpyrrolidin-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain enzymes involved in cellular signaling, leading to altered gene expression and metabolic flux . These changes can result in various cellular outcomes, including apoptosis, cell cycle arrest, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Studies have shown that low doses of this compound can have beneficial effects, such as enhanced cellular function and reduced inflammation . High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. It is important to determine the appropriate dosage range for each specific application to minimize potential risks and maximize therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to azide-alkyne cycloaddition reactions. This compound interacts with various enzymes and cofactors, such as copper ions, which facilitate the cycloaddition process . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are important factors that influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and nucleic acids. Similarly, this compound can be directed to the mitochondria by mitochondrial targeting sequences, allowing it to modulate mitochondrial function and metabolism.

properties

IUPAC Name |

3-azido-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-4(5(9)10)7-8-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXYEDWEPBJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302346 | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33693-59-3 | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)

![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)

![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)

![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)